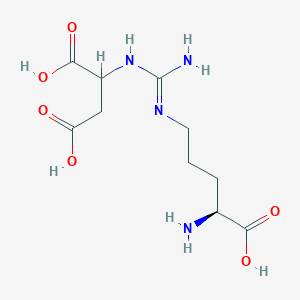

(N(omega)-L-arginino)succinic acid

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C10H18N4O6 |

|---|---|

Molekulargewicht |

290.27 g/mol |

IUPAC-Name |

2-[[N'-[(4S)-4-amino-4-carboxybutyl]carbamimidoyl]amino]butanedioic acid |

InChI |

InChI=1S/C10H18N4O6/c11-5(8(17)18)2-1-3-13-10(12)14-6(9(19)20)4-7(15)16/h5-6H,1-4,11H2,(H,15,16)(H,17,18)(H,19,20)(H3,12,13,14)/t5-,6?/m0/s1 |

InChI-Schlüssel |

KDZOASGQNOPSCU-ZBHICJROSA-N |

SMILES |

C(CC(C(=O)O)N)CN=C(N)NC(CC(=O)O)C(=O)O |

Isomerische SMILES |

C(C[C@@H](C(=O)O)N)CN=C(N)NC(CC(=O)O)C(=O)O |

Kanonische SMILES |

C(CC(C(=O)O)N)CN=C(N)NC(CC(=O)O)C(=O)O |

Synonyme |

Acid, Argininosuccinic Argininosuccinic Acid N-(4-Amino-4-carboxybutyl)amidino-L-aspartic Acid |

Herkunft des Produkts |

United States |

Historical Context of N Omega L Arginino Succinic Acid Discovery and Initial Characterization

The journey to understanding the role of (N(omega)-L-arginino)succinic acid began with investigations into the biosynthesis of urea (B33335), a process vital for the excretion of nitrogenous waste in many animals. In the mid-20th century, the intricate steps of the urea cycle were being meticulously pieced together by researchers.

The theoretical groundwork for the existence of this compound was laid by S. Ratner and A. Pappas in 1949, who were studying the synthesis of arginine from citrulline in liver homogenates. nih.gov Their work suggested the involvement of an intermediate compound formed from the condensation of citrulline and aspartic acid.

It was in 1953 that Sarah Ratner, along with W.P. Anslow Jr. and B. Petrack, provided the definitive experimental evidence for the existence and structure of this intermediate, which they named argininosuccinic acid . nih.gov They successfully demonstrated its enzymatic synthesis from L-citrulline and L-aspartic acid and its subsequent cleavage to form L-arginine and fumaric acid. nih.gov This seminal work not only identified a new amino acid but also filled a critical gap in the understanding of the urea cycle.

Academic Significance and Scope of Research on N Omega L Arginino Succinic Acid

The academic significance of (N(omega)-L-arginino)succinic acid is intrinsically linked to its central role in the urea (B33335) cycle . This metabolic pathway is the primary mechanism by which mammals dispose of surplus nitrogen, preventing the toxic accumulation of ammonia (B1221849) in the body. rarediseases.org The synthesis and breakdown of argininosuccinic acid are key reactions within this cycle, catalyzed by the enzymes argininosuccinate (B1211890) synthetase (ASS) and argininosuccinate lyase (ASL), respectively. umaryland.eduwikipedia.org

A substantial body of research has focused on the genetic disorder known as argininosuccinic aciduria . This rare, autosomal recessive disorder is caused by a deficiency in the argininosuccinate lyase enzyme. rarediseases.orgwikipedia.org The inability to break down argininosuccinic acid leads to its accumulation in the blood and urine, along with an increase in blood ammonia levels (hyperammonemia), which can have severe neurological consequences. rarediseases.orgwikipedia.org Studies on this condition have provided invaluable insights into the pathophysiology of urea cycle disorders and the critical importance of a functional urea cycle.

Beyond its role in ureagenesis, research has also explored the involvement of argininosuccinic acid in the citrulline-NO cycle . umaryland.edu In this context, the synthesis of arginine from citrulline via argininosuccinic acid provides the necessary substrate for the production of nitric oxide (NO), a vital signaling molecule involved in numerous physiological processes.

The scope of research extends to various organisms, including Escherichia coli and the fruit fly Drosophila melanogaster, where this compound has been identified as a metabolite. nih.gov This highlights its conserved role in fundamental metabolic processes across different life forms.

Hierarchical Classification and Nomenclature in Biochemical Systems

Central Role within the Urea Cycle

The urea cycle is the primary metabolic pathway for the detoxification of ammonia (B1221849), a toxic byproduct of amino acid catabolism, by converting it into urea for excretion. fiveable.me this compound is a pivotal intermediate within this cycle, linking the incorporation of a second nitrogen atom with the eventual production of urea.

Biosynthesis of this compound from L-Citrulline and L-Aspartate

The formation of this compound is the third step of the urea cycle and is catalyzed by the enzyme argininosuccinate (B1211890) synthetase (ASS). wikipedia.orgnih.gov This reaction condenses L-citrulline and L-aspartate to form argininosuccinate. nih.govpatsnap.com The biosynthesis is a multi-step process that occurs in the cytosol of liver cells. fiveable.me

The reaction mechanism proceeds in two main steps:

Activation of L-Citrulline: L-citrulline reacts with adenosine (B11128) triphosphate (ATP), forming a reactive citrullyl-AMP intermediate. wikipedia.orgebi.ac.uk This activation of the ureido group of citrulline is essential for the subsequent reaction. wikipedia.org

Condensation with L-Aspartate: The α-amino group of L-aspartate then performs a nucleophilic attack on the imino carbon of the citrullyl-AMP intermediate. ebi.ac.uk This rate-limiting step results in the formation of this compound and the release of adenosine monophosphate (AMP). wikipedia.orgebi.ac.uk

This synthesis is a crucial control point in the urea cycle and arginine biosynthesis, with the activity of ASS being the rate-limiting step. wikipedia.orgnih.gov

| Enzyme | Substrates | Product | Cellular Location |

| Argininosuccinate Synthetase (ASS) | L-Citrulline, L-Aspartate, ATP | This compound, AMP, Pyrophosphate | Cytosol fiveable.me |

Cleavage of this compound to L-Arginine and Fumarate (B1241708)

Following its synthesis, this compound is cleaved in a reaction catalyzed by the enzyme argininosuccinate lyase (ASL). wikipedia.orgacs.org This reaction is the fourth step of the urea cycle and is essential for the continuation of the pathway. wikipedia.org The cleavage of argininosuccinate is a reversible process that yields two products: L-arginine and fumarate. acs.orgebi.ac.ukfiveable.me

The catalytic mechanism of ASL is an E1cb elimination reaction. wikipedia.org A base within the enzyme's active site abstracts a proton, leading to the formation of a carbanion intermediate, which is then stabilized. wikipedia.orgebi.ac.uk This intermediate facilitates the cleavage of the C-N bond, releasing fumarate and L-arginine. ebi.ac.uk L-arginine proceeds to the final step of the urea cycle, while fumarate can be transported into the mitochondria to enter the citric acid cycle. nih.govwikipedia.org

| Enzyme | Substrate | Products | Significance |

| Argininosuccinate Lyase (ASL) | This compound | L-Arginine, Fumarate | Links the Urea Cycle with the Citric Acid Cycle nih.govwikipedia.org |

Intermediary Role in Nitrogen Metabolism and Detoxification

This compound is a transient but indispensable intermediate in the body's strategy for managing nitrogen waste. fiveable.menih.gov The urea cycle, in which this compound participates, is the primary route for the disposal of surplus nitrogen, primarily in the form of ammonia. fiveable.meebi.ac.uk The synthesis of argininosuccinate incorporates the second nitrogen atom (from aspartate) that is destined for excretion as urea. nih.gov

The efficient functioning of this part of the cycle is critical for preventing the accumulation of ammonia, which is highly toxic, particularly to the central nervous system. fiveable.mewikipedia.org Deficiencies in the enzymes that metabolize this compound, namely ASS and ASL, lead to rare genetic disorders known as urea cycle disorders. fiveable.mewikipedia.orgacs.org These conditions result in the buildup of argininosuccinic acid and other nitrogenous waste products, leading to hyperammonemia. nih.govnih.gov

Contribution to L-Arginine Biosynthesis

Beyond its role in nitrogen excretion, the metabolic pathway involving this compound is also the sole route for the de novo synthesis of the semi-essential amino acid L-arginine. nih.govnih.gov

De Novo L-Arginine Synthesis Pathways

The synthesis of L-arginine from L-citrulline is a two-step process that is essentially an extension of the urea cycle. nih.gov

Argininosuccinate Synthetase (ASS): As described previously, ASS catalyzes the formation of this compound from L-citrulline and L-aspartate. nih.govebi.ac.ukresearchgate.net This is the rate-limiting step in arginine's de novo synthesis. wikipedia.orgresearchgate.net

Argininosuccinate Lyase (ASL): ASL then cleaves argininosuccinate to produce L-arginine and fumarate. nih.govebi.ac.ukh-its.org

This pathway is critical for maintaining the body's pool of L-arginine, which is a precursor for the synthesis of not only protein but also other vital molecules like nitric oxide, creatine, and polyamines. nih.govnih.gov

Tissue-Specific L-Arginine Production Mechanisms

The production of L-arginine via the this compound intermediate exhibits significant tissue-specific differences. While the liver has a high capacity for urea cycle activity, its primary function is ureagenesis, and it does not significantly contribute to the systemic pool of arginine because the L-arginine produced is rapidly cleaved by arginase into urea and ornithine. nih.gov

In contrast, the kidneys are the primary site of de novo arginine synthesis for the entire body, accounting for approximately 60% of the net production in adults. nih.gov The kidneys take up L-citrulline from the bloodstream and convert it to L-arginine, which is then released back into circulation for use by other tissues. nih.govresearchgate.net Other tissues can also synthesize arginine for their own local needs, highlighting the compartmentalization of arginine metabolism. nih.govnih.gov For instance, endothelial cells utilize this pathway to regenerate arginine from citrulline produced during the synthesis of nitric oxide. wikipedia.org

Integration with the Citrulline-Nitric Oxide Cycle

The synthesis of nitric oxide (NO), a vital signaling molecule in the cardiovascular, nervous, and immune systems, is intrinsically linked to the metabolism of argininosuccinate. This connection is primarily through the citrulline-NO cycle, which ensures a steady supply of the NO synthase (NOS) substrate, L-arginine.

Recycling of L-Citrulline to L-Arginine via this compound

The production of nitric oxide by NOS enzymes consumes L-arginine and generates L-citrulline as a co-product. nih.govbohrium.com To sustain NO synthesis, especially during prolonged activation, cells have developed an efficient recycling pathway to convert L-citrulline back to L-arginine. nih.govnih.gov This regeneration process occurs through the sequential action of two enzymes: argininosuccinate synthetase (ASS) and argininosuccinate lyase (ASL). nih.govnih.gov

First, ASS catalyzes the condensation of L-citrulline with aspartate to form this compound. nih.govwikipedia.orghmdb.ca This reaction is typically the rate-limiting step in this recycling pathway. nih.gove-century.us Subsequently, ASL cleaves argininosuccinate to yield L-arginine and fumarate. nih.govwikipedia.org This regenerated L-arginine can then re-enter the NO synthesis pathway, thus completing the citrulline-NO cycle. researchgate.net Morphological evidence from porcine cerebral perivascular nerves confirms the co-localization of NOS, ASS, and ASL, supporting the hypothesis that L-citrulline is recycled to form L-arginine for NO synthesis in these nerves. nih.gov Studies in various cell types, including macrophages and endothelial cells, have demonstrated the co-induction of NOS with ASS and sometimes ASL, particularly under inflammatory conditions, highlighting the importance of this recycling pathway in maintaining NO production. nih.govnih.govnih.gov

The enzymes central to the recycling of L-citrulline are detailed in the table below.

| Enzyme | Function |

| Argininosuccinate Synthetase (ASS) | Catalyzes the condensation of L-citrulline and aspartate to form this compound. nih.govwikipedia.orghmdb.ca |

| Argininosuccinate Lyase (ASL) | Cleaves this compound to produce L-arginine and fumarate. nih.govwikipedia.org |

Regulation of Nitric Oxide Synthesis through L-Arginine Pools

The availability of L-arginine is a critical rate-limiting factor for NO production. nih.gov The recycling of L-citrulline to L-arginine via argininosuccinate is essential for maintaining the intracellular L-arginine pool required for sustained NOS activity. e-century.usresearchgate.net This is particularly crucial in cells that produce large amounts of NO, such as activated macrophages and endothelial cells. e-century.us The capacity to regenerate arginine from citrulline appears to be a fundamental requirement for all NO-producing cells. e-century.us

Interconnections with other Metabolic Pathways

The metabolism of this compound extends beyond the citrulline-NO cycle, creating crucial links with other fundamental metabolic processes, most notably the tricarboxylic acid (TCA) cycle.

Linkage to the Tricarboxylic Acid (TCA) Cycle through Fumarate Production

The cleavage of this compound by argininosuccinate lyase (ASL) yields not only L-arginine but also fumarate. nih.govwikipedia.org Fumarate is a key intermediate of the tricarboxylic acid (TCA) cycle, a central metabolic hub for energy production. droracle.ai The fumarate produced from the argininosuccinate pathway can enter the mitochondrial TCA cycle, where it is converted to malate (B86768) and then to oxaloacetate. droracle.airesearchgate.net

This connection, often referred to as the "aspartate-argininosuccinate shunt," effectively links the nitrogen metabolism of the urea cycle and the citrulline-NO cycle with the carbon metabolism of the TCA cycle. droracle.airesearchgate.net This integration allows the carbon skeleton of aspartate, which is used in the synthesis of argininosuccinate, to be returned to the TCA cycle in the form of fumarate. droracle.ai This metabolic coupling is vital for cellular energy balance and the efficient utilization of metabolic intermediates. In activated macrophages, the induction of this shunt leads to the accumulation of fumarate, which is important for the metabolic reprogramming associated with inflammation. mdpi.com

Broader Metabolic Network Interactions

The pathway involving this compound is embedded within a complex network of metabolic interactions. The synthesis of argininosuccinate requires aspartate, which can be derived from the TCA cycle intermediate oxaloacetate through transamination. droracle.ai This highlights a reciprocal link between the TCA cycle and the argininosuccinate pathway.

Furthermore, the L-arginine produced from the cleavage of argininosuccinate is a precursor for a variety of other important biomolecules besides nitric oxide, including:

Urea: In the liver, arginine is cleaved by arginase to produce urea for nitrogen excretion. nih.gov

Polyamines: Ornithine, derived from arginine, is a precursor for the synthesis of polyamines, which are essential for cell growth and proliferation. nih.govnih.gov

Creatine: Arginine is a precursor for the synthesis of creatine, a high-energy phosphate (B84403) storage molecule, primarily in the muscle and brain. nih.gov

Proline and Glutamate: Arginine can be metabolized to produce proline and glutamate, amino acids with diverse cellular functions. nih.gov

In certain pathological conditions, such as fumarate hydratase (FH)-deficient cancers, the ASL reaction can operate in reverse, producing argininosuccinate from arginine and accumulated fumarate. researchgate.netnih.gov This illustrates the dynamic and context-dependent nature of the metabolic network surrounding this compound. The intricate crosstalk between the argininosuccinate pathway and other metabolic routes underscores its central role in maintaining cellular homeostasis and responding to physiological and pathological demands. researchgate.net

Argininosuccinate Synthase (ASS1; EC 6.3.4.5)

Argininosuccinate Synthase is a vital enzyme that catalyzes the ATP-dependent condensation of L-citrulline and L-aspartate to form argininosuccinate, AMP, and pyrophosphate. qmul.ac.uk This reaction is often the rate-limiting step in the urea cycle and in the synthesis of arginine for various metabolic pathways, including the production of nitric oxide, polyamines, and creatine. nih.govwikipedia.org

Molecular Structure and Oligomeric State

Human Argininosuccinate Synthase is a homotetramer, meaning it is composed of four identical protein subunits. wikipedia.orguniprot.org Each subunit consists of 412 amino acid residues, and the entire active enzyme has a molecular weight of approximately 186 kDa, with each monomer being about 46.5 kDa. wikipedia.orgrcsb.org The assembly of these subunits into a tetrameric structure is crucial for its enzymatic function. The interfaces between the subunits are stabilized by numerous salt bridges and hydrogen bonds. wikipedia.org Notably, the C-terminus of each subunit plays a significant role in this oligomerization by interacting with the C-termini and the nucleotide-binding domains of the adjacent subunits. wikipedia.org

Catalytic Mechanism and Reaction Intermediates

The catalytic mechanism of ASS1 proceeds in a two-step reaction. The first step involves the activation of L-citrulline. The ureido oxygen of citrulline performs a nucleophilic attack on the α-phosphate of ATP, leading to the formation of a highly reactive citrullyl-AMP intermediate and the release of pyrophosphate. uniprot.orgebi.ac.uk This adenylation of the ureido group activates the carbonyl carbon for the subsequent nucleophilic attack. uniprot.org

The second and rate-limiting step of the reaction is the condensation of the citrullyl-AMP intermediate with L-aspartate. uniprot.org The α-amino group of L-aspartate attacks the activated ureido carbon of the citrullyl-AMP intermediate. ebi.ac.uk This nucleophilic attack proceeds through a tetrahedral intermediate. ebi.ac.uk The subsequent collapse of this intermediate results in the formation of this compound and the release of AMP. ebi.ac.uk The binding of aspartate has been shown to significantly stimulate the initial formation of the citrullyl-AMP intermediate. ebi.ac.uk

Enzyme Kinetics and Substrate Specificity

Argininosuccinate Synthase exhibits specific binding affinities for its substrates. The Michaelis constants (Km) for human ASS1 have been determined to be approximately 112 μM for citrulline and 68 μM for aspartate at pH 7.0 and 37°C. uniprot.org The enzyme is highly specific for L-citrulline and L-aspartate, ensuring the correct synthesis of argininosuccinate.

Regulatory Mechanisms of ASS1 Activity

The activity of Argininosuccinate Synthase is regulated through a variety of mechanisms, primarily at the transcriptional level. The expression of the ASS1 gene is influenced by hormonal signals; for instance, glucocorticoids and glucagon (B607659) can induce its transcription, while insulin (B600854) may play a modulatory role. wikipedia.org

Furthermore, the availability of its substrates and products can also regulate ASS1 expression. It has been demonstrated in vitro that L-arginine can down-regulate the expression of ASS1, creating a feedback inhibition loop, whereas L-citrulline can up-regulate its expression. wikipedia.orgnih.gov

Transcriptional regulation is also mediated by various transcription factors. For example, the tumor suppressor protein p53 can directly transactivate the ASS1 gene in response to genotoxic stress. nih.gov Other transcription factors, such as c-Myc and HIF-1α, have also been implicated in the regulation of ASS1 expression. nih.gov

In addition to transcriptional control, there is emerging evidence for allosteric regulation. The AMP produced during the reaction can act as a local allosteric signal, potentially linking the activity of the urea cycle to the cellular energy status via AMP-activated protein kinase (AMPK). nih.gov Post-translational modifications, such as acetylation, have also been suggested to play a role in regulating ASS1 activity. uniprot.org

Argininosuccinate Lyase (ASL; EC 4.3.2.1)

Argininosuccinate Lyase, also known as argininosuccinase, is the enzyme responsible for the reversible cleavage of this compound into L-arginine and fumarate. wikipedia.orguniprot.org This reaction constitutes the final step in the synthesis of arginine and is a crucial component of the urea cycle.

Molecular Structure and Oligomeric State

Similar to ASS1, human Argininosuccinate Lyase is a homotetrameric enzyme, composed of four identical subunits. wikipedia.org Each monomer is a single polypeptide chain, and the entire functional enzyme forms a stable tetramer. nih.gov

Each monomer of ASL is organized into three distinct structural domains, which are predominantly α-helical in nature. wikipedia.orgnih.gov

Domain 1: This domain contains the amino-terminus of the polypeptide chain and is characterized by a helix-turn-helix motif. wikipedia.org

Domain 2: This is the largest domain and contains nine α-helices, which form the core of the monomer. nih.gov Three of these helices are critically involved in the hydrophobic interactions that mediate the formation of a dimer. wikipedia.org

Domain 3: This domain is structurally similar to Domain 1, also featuring a helix-turn-helix motif. wikipedia.org

The active sites of the enzyme are particularly interesting as they are formed at the interfaces of the subunits. In the functional tetramer, each of the four active sites is composed of residues contributed by three of the four monomers, highlighting the importance of the quaternary structure for catalysis. nih.gov

Catalytic Mechanism, Transition States, and Key Residues (e.g., Beta-Elimination, Histidine, Glutamate)

The catalytic mechanism of argininosuccinate lyase involves a reversible β-elimination reaction. researchgate.netebi.ac.uk The cleavage of this compound to yield L-arginine and fumarate proceeds through an E1cb elimination mechanism. wikipedia.orgnih.gov This process is initiated by a general base that abstracts a proton from the Cβ of the succinate (B1194679) portion of the substrate, leading to the formation of a carbanion intermediate. wikipedia.orgebi.ac.uk This intermediate is stabilized within the active site. wikipedia.org

Enzyme Kinetics (K_M, V_max) and pH Dependency

The kinetic properties of argininosuccinate lyase, specifically the Michaelis constant (K_M) and maximum velocity (V_max), have been characterized for the enzyme from various sources. These parameters offer insights into the enzyme's affinity for its substrate and its catalytic efficiency. For the embryonic duck lens delta E isozyme (composed solely of the active delta 2 polypeptide), the K_M for this compound was determined to be 0.187 mM with a V_max of 9 µmol/min per mg of protein. nih.gov The average K_M for a mixture of duck lens isoforms was 0.15 mM. nih.gov For bovine liver ASL, the K_M for the reverse reaction with fumarate is 1.4 mM (for monofluorofumarate) and 46 µM (for difluorofumarate). nih.gov Human ASL has a reported K_M of 0.12 mM for (N(omega)-L-arginino)succinate and a V_max of 10.36 μmol/min/mg. uniprot.org

The catalytic activity of ASL is also markedly dependent on pH. Studies on duck delta2-crystallin have revealed two pKa values of 6.18 and 8.75 in the enzyme-substrate complex, indicating that an acidic and a basic group are involved in catalysis. nih.gov For the free enzyme, the pKa values were determined to be 5.96 and 8.29, which are associated with substrate binding. nih.gov The enzyme generally exhibits optimal activity in the neutral to slightly alkaline pH range.

Interactive Data Table: Kinetic Parameters of Argininosuccinate Lyase

| Species/Isoform | Substrate | K_M (mM) | V_max (µmol/min/mg) | Optimal pH |

| Duck Lens (delta E) | This compound | 0.187 | 9 | Not specified |

| Duck Lens (mixture) | This compound | 0.15 | Not specified | Not specified |

| Human | This compound | 0.12 | 10.36 | Not specified |

| Bovine Liver | Monofluorofumarate | 1.4 | 5% (relative to fumarate) | 7.5 |

| Bovine Liver | Difluorofumarate | 0.046 | 0.5% (relative to fumarate) | 7.5 |

Post-Translational Modification and Activity Regulation (e.g., Acetylation)

The activity of argininosuccinate lyase is subject to regulation by post-translational modifications, with acetylation being a notable example. uniprot.org Acetylation of lysine (B10760008) residues can alter the enzyme's activity, thereby influencing the metabolic flux through the urea cycle. nih.gov While the precise sites and full regulatory impact of acetylation on ASL are still under investigation, it represents an important mechanism for controlling its function. nih.govbiorxiv.org Unlike the bovine and like the human enzyme, embryonic duck ASL/delta-crystallin does not show evidence of cooperativity or activation by GTP. nih.gov

Multifunctional Roles (e.g., as Delta Crystallin II)

Argininosuccinate lyase is a well-established example of a "moonlighting" protein, a protein that performs more than one independent function. In birds and reptiles, ASL is identical to delta-crystallin, a major structural protein in the eye lens. wikipedia.orgebi.ac.uknih.govnih.govwikipedia.org This phenomenon is a case of gene sharing, where a single gene encodes a protein with both a catalytic and a structural role. wikipedia.orgnih.gov

There are two isoforms of delta-crystallin, δI and δII. wikipedia.org While both share significant sequence homology with ASL, only the δII isoform retains substantial enzymatic activity. wikipedia.orgresearchgate.net The δI isoform is enzymatically inactive. nih.gov The high expression of ASL as a structural protein in the lens contributes to its transparency and refractive index. nih.govwikipedia.org

Comparative Enzymology of this compound Enzymes

The study of argininosuccinate lyase across different species offers a window into its evolutionary history, structural conservation, and functional diversification.

Evolutionary Divergence of Enzyme Families

Despite the high degree of conservation, the argininosuccinate lyase enzyme family also displays significant evolutionary divergence. The most striking example of this is the recruitment of ASL as δ-crystallin in the lenses of birds and reptiles. nih.govresearchgate.net This is believed to have occurred through a process of gene recruitment and subsequent gene duplication. ebi.ac.uknih.gov In chickens, the two delta-crystallin genes, δ1 and δ2, likely arose from the duplication of a pre-existing ASL gene. researchgate.netresearchgate.net Following duplication, the δ1-crystallin gene product lost its enzymatic activity, while the δ2-crystallin retained it. nih.gov This specialization demonstrates how a single protein can evolve to acquire a new, non-enzymatic function while its paralog maintains the original catalytic role. This evolutionary path highlights the adaptability of protein structures and gene regulation. nih.gov ASL belongs to a superfamily of enzymes that includes class II fumarase, aspartase, and adenylosuccinate lyase, all of which catalyze similar elimination reactions resulting in the release of fumarate. wikipedia.org

Molecular and Cellular Functions of N Omega L Arginino Succinic Acid and Its Metabolizing Enzymes

Role in Intracellular and Extracellular L-Arginine Pool Regulation

The synthesis and breakdown of (N(omega)-L-arginino)succinic acid are integral to maintaining the balance of L-arginine, a versatile amino acid required for protein synthesis and specialized metabolic pathways. nih.gov The enzyme argininosuccinate (B1211890) lyase (ASL) catalyzes the cleavage of argininosuccinate to produce L-arginine and fumarate (B1241708). wikipedia.orgtaylorandfrancis.com This reaction is a key source of endogenously synthesized L-arginine in many tissues. rarediseasesnetwork.org

The production of L-arginine via the argininosuccinate pathway is essential for regulating both intracellular and extracellular L-arginine pools. abcam.com While dietary intake and protein breakdown contribute to L-arginine availability, de novo synthesis from citrulline, via argininosuccinate, allows cells to generate their own supply. researchgate.net This intracellular production is particularly important in contexts where extracellular L-arginine may be limited or when specific cellular compartments require a dedicated supply.

Interestingly, a phenomenon known as the "arginine paradox" highlights the complexity of L-arginine regulation. Despite high intracellular concentrations of L-arginine, which should theoretically saturate enzymes like nitric oxide synthase, the production of nitric oxide can still be increased by supplying extracellular L-arginine. nih.govnih.gov This suggests that L-arginine pools are compartmentalized within the cell and that the L-arginine generated from the cleavage of argininosuccinate may be part of a channeled pathway, not freely mixing with the bulk cytosolic pool. nih.govnih.govnih.gov Studies have shown that the regeneration of arginine from citrulline, a process involving argininosuccinate, does not necessarily affect the total intracellular arginine levels, lending support to the idea of distinct, functionally significant pools of L-arginine. nih.gov

Functional Implications in Specific Organelles or Cellular Compartments (e.g., Cytosol)

The metabolism of this compound primarily occurs in the cytosol. wikipedia.org The enzyme that synthesizes it, argininosuccinate synthetase (ASS), and the enzyme that cleaves it, argininosuccinate lyase (ASL), are both located in this cellular compartment. nih.govwikipedia.org This localization is central to the urea (B33335) cycle, where five of the six key enzymatic reactions take place. The cycle begins in the mitochondria, but the intermediate, citrulline, is transported to the cytosol where it is converted to argininosuccinate and subsequently to arginine. researchgate.net

The cytosolic location of ASS and ASL facilitates the linkage between the urea cycle and other metabolic pathways. For instance, the fumarate produced by ASL can be transported into the mitochondria to enter the citric acid cycle (TCA cycle), linking nitrogen disposal with energy metabolism. wikipedia.orgwikipedia.org

Furthermore, evidence suggests a functional compartmentalization even within the cytosol. Studies have shown that ASS and ASL can be localized near the outer mitochondrial membrane, potentially forming a complex with the mitochondrial aspartate-glutamate carrier, citrin. nih.gov This strategic positioning would allow for efficient transfer of substrates like aspartate from the mitochondria to the cytosolic urea cycle enzymes. Additionally, in vascular endothelial cells, ASS and ASL have been found to co-localize with endothelial nitric oxide synthase (eNOS) in caveolae, specialized microdomains of the plasma membrane. nih.gov This compartmentalization ensures a localized and efficient regeneration of arginine for NO production, further supporting the concept of metabolic channeling. nih.gov

Mechanisms of Ammonia (B1221849) Detoxification and Nitrogen Homeostasis

This compound is a fundamental intermediate in the urea cycle, the primary pathway for detoxifying ammonia in ureotelic organisms, including humans. rarediseasesnetwork.orgresearchgate.net Ammonia, a neurotoxic byproduct of protein and amino acid metabolism, is converted into the much less toxic compound urea, which is then excreted. rarediseases.org

The formation and subsequent cleavage of argininosuccinate represent the third and fourth steps of the urea cycle, occurring in the cytosol of liver cells. wikipedia.org

Formation: Argininosuccinate synthetase (ASS) catalyzes the condensation of citrulline (transported from the mitochondria) with aspartate to form this compound. This reaction incorporates the second nitrogen atom into the cycle, with the first coming from ammonia in the initial step. wikipedia.orgnih.gov

Cleavage: Argininosuccinate lyase (ASL) then cleaves this compound into L-arginine and fumarate. wikipedia.orgtaylorandfrancis.com

The L-arginine produced is the direct precursor to urea. In the final step of the cycle, the enzyme arginase cleaves L-arginine to produce urea and ornithine. The ornithine is then transported back into the mitochondria to begin another round of the cycle. researchgate.net

Deficiency in the ASL enzyme leads to a rare genetic disorder called argininosuccinic aciduria. wikipedia.orgrarediseases.org In this condition, the block in the urea cycle causes the accumulation of ammonia (hyperammonemia) and argininosuccinic acid in the blood and urine. nih.govnih.gov This buildup of ammonia is highly toxic, particularly to the central nervous system. rarediseases.org The treatment for this disorder often involves supplementing with L-arginine, which helps to drive the excretion of excess nitrogen in the form of argininosuccinic acid. rarediseasesnetwork.orgnih.gov

Contributions to Cellular Signaling Pathways (e.g., through Nitric Oxide Production)

The role of this compound extends beyond detoxification, significantly contributing to cellular signaling primarily through its role in producing L-arginine, the sole substrate for nitric oxide synthase (NOS) enzymes. researchgate.netaku.edu Nitric oxide (NO) is a critical signaling molecule involved in a vast array of physiological processes, including vasodilation, neurotransmission, and immune responses. nih.gov

The synthesis of L-arginine from the cleavage of argininosuccinate by ASL is a key component of the citrulline-NO cycle. wikipedia.orgresearchgate.net In this cycle, the citrulline co-product of the NOS reaction is recycled back to L-arginine via the sequential actions of ASS and ASL. taylorandfrancis.com This regeneration allows for sustained NO production, especially in cells that express NOS.

The importance of this pathway is underscored by the observation that ASL is essential for systemic NO production. aku.edu As mentioned previously, ASL participates in multi-protein complexes with NOS, facilitating direct channeling of the newly synthesized L-arginine to the NO-producing enzyme. abcam.comaku.edunih.gov This ensures a dedicated and readily available substrate pool for NOS, which is crucial for maintaining NO homeostasis. aku.edu

In conditions where ASL is deficient, such as in the genetic disorder argininosuccinic aciduria, patients exhibit signs of NO deficiency. aku.edunih.gov This is due not only to the reduced endogenous synthesis of L-arginine but also to an impaired ability to use L-arginine from extracellular sources for NO production, highlighting the critical structural and catalytic role of ASL in the NOS-associated protein complex. aku.edunih.gov Therefore, the metabolism of this compound is directly linked to the regulation of NO-dependent signaling pathways.

Advanced Methodological Approaches in N Omega L Arginino Succinic Acid Research

Spectroscopic Techniques for Structural and Conformational Analysis

Spectroscopic techniques are pivotal in elucidating the intricate structural and dynamic properties of (N(omega)-L-arginino)succinic acid and its interactions with enzymes. These methods provide insights at an atomic level, which are crucial for understanding its biochemical functions and the molecular basis of related metabolic disorders.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Tautomeric and Dynamic Equilibrium Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the solution-state structure and dynamics of this compound. A key aspect of its chemistry that can be explored by NMR is the dynamic equilibrium between its open-chain form and cyclic derivatives. This intramolecular cyclization is a significant feature, and its prevalence can be influenced by analytical conditions such as pH. researchgate.net

One- and two-dimensional NMR experiments have been instrumental in determining the predominant tautomeric structures of the cyclic forms of this compound. researchgate.net These studies have highlighted the importance of intramolecular hydrogen bonds in stabilizing specific tautomers. In acidic conditions, similar to those found in some biological compartments or analytical environments, the cyclic forms of argininosuccinic acid can predominate. researchgate.net The ability to detect and characterize these different forms is critical for the accurate diagnosis and monitoring of diseases where this compound is a key biomarker. researchgate.net

Below is a table summarizing typical NMR data used in the structural elucidation of L-Argininosuccinic acid.

| Parameter | Description | Typical Application in this compound Research |

| Chemical Shift (δ) | The resonance frequency of a nucleus relative to a standard. | Identifies different protons and carbons within the molecule, allowing for the distinction between the open-chain and cyclic forms. |

| Coupling Constant (J) | A measure of the interaction between neighboring nuclear spins. | Provides information about the dihedral angles between adjacent protons, helping to define the conformation of the molecule. |

| Nuclear Overhauser Effect (NOE) | The transfer of nuclear spin polarization from one nucleus to another through space. | Establishes spatial proximity between protons, which is crucial for determining the three-dimensional structure and identifying intramolecular hydrogen bonds in the cyclic tautomers. |

| 1H-13C HSQC | A 2D NMR experiment that correlates proton and carbon nuclei that are directly bonded. | Assigns proton and carbon signals, providing a detailed map of the molecule's carbon skeleton. nih.gov |

X-ray Crystallography for Enzyme-Ligand Complex Structure Determination

X-ray crystallography provides high-resolution, three-dimensional structural information of molecules in their crystalline state. In the context of this compound, this technique is invaluable for determining the precise atomic interactions between the molecule and its binding partners, most notably the enzyme argininosuccinate (B1211890) lyase (ASL).

The crystal structure of ASL in complex with its substrate, this compound, or its products, allows for a detailed visualization of the active site. This includes identifying the key amino acid residues involved in substrate recognition, binding, and catalysis. For example, the structure of duck delta 2 crystallin, which also functions as an argininosuccinate lyase, has been determined, providing insights into the enzyme's mechanism. ebi.ac.uk The enzyme catalyzes a beta-elimination reaction through a general acid/base mechanism, and crystallographic data can reveal the positioning of catalytic residues, such as a histidine residue that abstracts a proton from the substrate. ebi.ac.uk

The following table outlines key structural details that can be obtained from X-ray crystallography of an enzyme-(N(omega)-L-arginino)succinic acid complex.

| Structural Feature | Information Gained | Significance |

| Enzyme Active Site Geometry | Precise three-dimensional arrangement of amino acid residues in the active site. | Elucidates the basis of substrate specificity and the catalytic mechanism. |

| Ligand Conformation | The bound conformation of this compound within the active site. | Reveals how the enzyme orients the substrate for efficient catalysis. |

| Enzyme-Ligand Interactions | Identification of hydrogen bonds, ionic interactions, and van der Waals contacts. | Explains the affinity and specificity of the enzyme for its substrate. |

| Water Molecule Positions | Location of ordered water molecules in the active site. | Can reveal the role of water in ligand binding and catalysis. |

Optical Spectroscopies (e.g., Circular Dichroism) for Protein Folding Studies

Circular Dichroism (CD) spectroscopy is a widely used optical technique to study the secondary and tertiary structure of proteins in solution. nih.govmdpi.com It measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as proteins. nih.gov CD spectroscopy is particularly useful for monitoring changes in protein conformation, for instance, during protein folding or upon ligand binding. nih.gov

In the context of this compound research, CD spectroscopy can be employed to investigate the conformational changes in argininosuccinate lyase (ASL) upon the binding of its substrate. Such studies can provide insights into whether substrate binding induces a conformational change in the enzyme, which may be essential for catalysis. While L-arginine, a related compound, has been shown to affect the thermal unfolding and aggregation of some proteins, specific CD studies focusing on the interaction of this compound with ASL are a key area of research. nih.gov

The table below illustrates how CD spectroscopy can be applied to study protein folding in the presence of this compound.

| CD Spectroscopy Application | Information Obtained | Relevance to this compound Research |

| Secondary Structure Analysis | Estimation of the percentage of α-helix, β-sheet, and random coil in a protein. | To determine if the binding of this compound alters the secondary structure of argininosuccinate lyase. |

| Thermal or Chemical Denaturation | Monitoring the unfolding of a protein as a function of temperature or denaturant concentration. | To assess the effect of this compound on the stability of argininosuccinate lyase. |

| Ligand-Induced Conformational Changes | Detecting changes in the CD spectrum of a protein upon the addition of a ligand. | To investigate whether the binding of this compound induces a conformational change in the enzyme. |

Mass Spectrometry-Based Platforms for Metabolic Profiling

Mass spectrometry (MS) is a cornerstone analytical technique in metabolomics, offering high sensitivity and specificity for the detection and quantification of a wide range of metabolites, including this compound, in complex biological samples.

High-Resolution Mass Spectrometry for Metabolite Identification and Quantification

High-resolution mass spectrometry (HRMS) instruments, such as time-of-flight (TOF) and Orbitrap mass analyzers, provide highly accurate mass measurements, which are essential for the unambiguous identification of metabolites. mdpi.com In the study of this compound, HRMS coupled with separation techniques like capillary electrophoresis (CE) or liquid chromatography (LC) allows for its precise identification and quantification in biological fluids such as urine and plasma. researchgate.netnih.gov

The accurate mass measurement provided by HRMS helps to distinguish this compound from other isobaric compounds, thereby increasing the reliability of its identification. Furthermore, tandem mass spectrometry (MS/MS) experiments on HRMS platforms provide structural information through the fragmentation of the parent ion, further confirming the identity of the metabolite. mdpi.com The use of stable isotope-labeled internal standards in conjunction with MS-based methods enables high precision and accuracy in the quantification of L-arginine and its related metabolites. nih.gov

The following table summarizes the key features of HRMS for the analysis of this compound.

| HRMS Feature | Advantage | Application in this compound Analysis |

| High Mass Accuracy | Enables the determination of the elemental composition of an ion. | Confident identification of this compound and its metabolites in complex biological matrices. |

| High Resolution | Ability to separate ions with very similar mass-to-charge ratios. | Distinguishes this compound from other closely related or isobaric compounds. |

| Tandem MS (MS/MS) | Provides structural information through fragmentation analysis. | Structural confirmation of this compound and characterization of its metabolic products. |

| High Sensitivity | Detection of low-abundance metabolites. | Enables the quantification of this compound even at low physiological or pathological concentrations. |

Isotope Tracing and Positional Isotope Exchange Studies for Pathway Elucidation

Isotope tracing is a powerful technique used to follow the metabolic fate of a molecule by labeling it with a stable isotope, such as 13C or 15N. This approach is invaluable for elucidating metabolic pathways and understanding the dynamics of metabolic fluxes. In the context of this compound, isotope tracing can be used to study its synthesis and degradation through the urea (B33335) cycle and other related pathways. nih.gov

A specific application of this is positional isotope exchange (PIX) studies. For the argininosuccinate lyase (ASL) reaction, 15N NMR spectroscopy has been used to monitor the positional isotope exchange between the nitrogen atoms of the guanidino group of [3-15N]argininosuccinate. nih.gov This type of study provides detailed mechanistic information about the enzyme reaction, such as the relative rates of substrate binding, product release, and the catalytic step itself. nih.gov The data from such experiments have indicated that the dissociation of the products, fumarate (B1241708) and arginine, from the enzyme-product complex is random, with fumarate being released at a significantly faster rate than arginine. nih.gov

The table below outlines the application of isotope tracing and PIX studies in this compound research.

| Technique | Principle | Information Gained |

| Stable Isotope Tracing | A stable isotope-labeled precursor is introduced into a biological system, and the distribution of the label in downstream metabolites is monitored by MS or NMR. | Elucidation of the metabolic pathways involving this compound and quantification of metabolic fluxes. |

| Positional Isotope Exchange (PIX) | The enzyme-catalyzed exchange of an isotope between two positions within a substrate molecule is monitored, typically by NMR. | Provides detailed insights into the enzyme's catalytic mechanism, including the order of substrate binding and product release. |

Targeted Screening Analysis of this compound and its Derivatives (e.g., Cyclic Forms)

Targeted screening for this compound, also known as argininosuccinic acid (ASA), is crucial for the diagnosis and monitoring of certain metabolic disorders. A key challenge in the analysis of ASA is its propensity to undergo intramolecular cyclization, forming anhydride (B1165640) derivatives. This transformation can be influenced by analytical conditions such as pH, highlighting the need for methods that can accurately identify and quantify both the open-chain and cyclic forms of the molecule.

A strategy utilizing Capillary Electrophoresis-Electrospray Ionization-Time-of-Flight Mass Spectrometry (CE-ESI-TOF-MS) has been developed for the targeted screening of ASA and its cyclic forms. researchgate.netconsensus.app This method leverages the high separation efficiency of capillary electrophoresis and the accurate mass measurement capabilities of TOF-MS to distinguish between the different forms of ASA present in biological samples. researchgate.net Studies have shown a dynamic equilibrium between ASA and its cyclic derivatives, which is dependent on the pH of the sample. researchgate.netconsensus.app Nuclear Magnetic Resonance (NMR) spectroscopy, including one- and two-dimensional experiments, has been instrumental in elucidating the predominant tautomeric structure of the major cyclic ASA derivative, confirming the role of intramolecular hydrogen bonds in its formation. researchgate.netconsensus.app

The reliable detection of these various forms is essential for accurate clinical evaluation, as the cyclic forms can be predominant under certain analytical conditions. researchgate.netconsensus.app The development of such targeted screening methods provides greater specificity and accuracy in the diagnosis of conditions associated with altered ASA metabolism. researchgate.net

Chromatographic Separations for Compound Isolation and Analysis

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the determination of argininosuccinic acid in biological fluids. Reversed-phase HPLC methods, often employing pre-column derivatization with reagents like o-phthaldialdehyde (OPA), allow for rapid and specific quantification. nih.govnih.gov This derivatization step enhances the detection of ASA, which lacks a strong chromophore. One of the advantages of these HPLC methods is that they can often determine ASA and its cyclic anhydrides simultaneously without inducing the formation of these cyclic forms during the analysis itself. nih.gov

These methods have been successfully applied to analyze urine samples from individuals with argininosuccinic aciduria, a metabolic disorder characterized by high levels of ASA excretion. nih.gov The sensitivity of these assays is such that very small sample volumes are required for analysis. nih.gov In addition to diagnosing metabolic disorders, HPLC methods have been used to detect the small amounts of ASA present in the urine of healthy individuals. nih.gov

While HPLC is a primary tool, Gas Chromatography (GC) can also be utilized for the analysis of organic acids. However, due to the high polarity of compounds like ASA, derivatization is typically required to increase their volatility for GC analysis.

Interactive Data Table: Comparison of Chromatographic Methods for ASA Analysis

| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |

| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on differential partitioning between a gaseous mobile phase and a solid or liquid stationary phase. |

| Sample Volatility | Not required. | Required; derivatization often necessary for non-volatile compounds. |

| Derivatization | Often used for detection enhancement (e.g., with OPA). | Generally required to increase volatility and thermal stability. |

| Primary Application for ASA | Quantitative analysis in biological fluids. | Less common for ASA due to its low volatility. |

| Simultaneous Analysis | Can analyze ASA and its cyclic forms. nih.gov | Possible, but may be more complex. |

Capillary electrophoresis (CE) is a powerful technique for the separation of charged molecules like this compound. researchgate.net Its high resolving power makes it particularly suitable for analyzing complex biological matrices. researchgate.net When coupled with mass spectrometry (CE-MS), it provides a robust platform for both the separation and identification of metabolites. researchgate.net

CE separates molecules based on their electrophoretic mobility in an electric field, which is influenced by their charge and size. nih.gov This technique has proven to be very efficient in identifying modified amino acids that may not be present in standard databases. researchgate.net For the analysis of argininosuccinic acid and its derivatives, CE has been instrumental in understanding the dynamic equilibrium between the open-chain and cyclic forms of the molecule. researchgate.net

The development of CE-based methods has been significant for the quantification of L-arginine and its structurally related derivatives in human plasma. nih.gov By optimizing parameters such as buffer type, concentration, and pH, efficient separations can be achieved. nih.gov The coupling of CE with sensitive detection methods like laser-induced fluorescence (LIF) can achieve very low limits of quantitation, making it suitable for clinical diagnostic applications. nih.gov

'Omics' Technologies in Systems Biology Studies

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, provides a comprehensive view of the metabolic pathways involving this compound. This approach allows for the simultaneous measurement of numerous metabolites, offering insights into the broader metabolic impact of alterations in the argininosuccinic acid pathway.

Targeted metabolomic analyses have been employed to investigate pathways related to arginine metabolism. mdpi.com These studies can reveal significant alterations in the concentrations of key metabolites, providing a functional readout of the metabolic state. For instance, in the context of the urea cycle, where argininosuccinic acid is a key intermediate, metabolomics can quantify the accumulation of precursors like citrulline and the depletion of products like arginine. nih.govhmdb.ca

By examining the complete metabolic profile, researchers can identify novel biomarkers and gain a deeper understanding of the pathophysiology of diseases associated with this pathway. researchgate.net Analytical platforms such as mass spectrometry coupled with liquid chromatography (LC-MS) or capillary electrophoresis (CE-MS) are central to metabolomics research, enabling the sensitive and specific detection of a wide range of metabolites. researchgate.net

Proteomics, the large-scale study of proteins, is essential for understanding the expression levels and interactions of enzymes involved in the this compound pathway. The two key enzymes in the immediate pathway of ASA are argininosuccinate synthase (ASS) and argininosuccinate lyase (ASL). nih.gov

Proteomic studies can quantify the abundance of these enzymes in various tissues, providing insights into their regulation. For example, a deficiency in the argininosuccinate synthase protein in the liver is a key feature of adult-onset type II citrullinemia (CTLN2), even in the absence of a mutation in the ASS gene itself. nih.gov This suggests post-transcriptional or post-translational regulatory mechanisms that can be investigated using proteomic approaches.

Furthermore, proteomics can elucidate the protein-protein interactions that are crucial for the efficient functioning of metabolic pathways. There is evidence to suggest that the enzymes of the urea cycle, including ASS and ASL, are organized in close proximity to the outer mitochondrial membrane, potentially forming a complex to facilitate substrate channeling. nih.gov Proteomic techniques such as co-immunoprecipitation followed by mass spectrometry can be used to identify these protein complexes and understand how their assembly is regulated.

Interactive Data Table: Key Enzymes in the this compound Pathway

| Enzyme | Function | Associated Pathway(s) |

| Argininosuccinate Synthase (ASS) | Catalyzes the condensation of citrulline and aspartate to form argininosuccinate. nih.gov | Urea Cycle, Nitric Oxide Synthesis, Arginine Biosynthesis. nih.gov |

| Argininosuccinate Lyase (ASL) | Catalyzes the cleavage of argininosuccinate to produce arginine and fumarate. nih.govebi.ac.uk | Urea Cycle, Nitric Oxide Synthesis, Arginine Biosynthesis. nih.gov |

Transcriptomics for Gene Expression Profiling

Transcriptomics, the study of the complete set of RNA transcripts in a cell, provides a powerful lens through to view the gene expression landscape related to this compound metabolism. While large-scale transcriptomic studies like RNA sequencing (RNA-seq) or microarrays in argininosuccinic aciduria are not yet widely published, research has focused on the expression of different argininosuccinate lyase (ASL) gene transcripts and their contribution to the clinical variability of the disease nih.gov.

One of the key findings in this area is the identification of naturally occurring ASL transcript variants, particularly those with deletions of exon 2 or exon 7 nih.gov. The expression levels of these variants have been investigated in various human tissues and in cells from ASA patients using techniques such as reverse transcription-polymerase chain reaction (RT-PCR). To quantify the relative abundance of these transcripts, densitometry analysis of the RT-PCR products is employed nih.gov.

These findings underscore the importance of analyzing gene expression at the transcript level to understand the molecular pathology of ASA. Future research employing high-throughput transcriptomic methods like RNA-seq could provide a more comprehensive profile of gene expression changes in ASA, potentially identifying novel biomarkers or therapeutic targets.

Table 1: Expression of ASL Transcript Variants in Human Tissues

| Tissue | Wild-Type ASL Expression | Exon 2-Deleted Variant | Exon 7-Deleted Variant |

| Liver | High | Low | Low |

| Kidney | High | Low | Low |

| Fibroblasts | Present | Present | Present |

| Lymphocytes | Present | Present | Present |

This table is a simplified representation based on findings from RT-PCR analysis of ASL transcript variants in various human tissues. nih.gov

In Vitro Enzyme Assays and Recombinant Protein Expression Systems

The functional characterization of argininosuccinate lyase (ASL), the enzyme that cleaves this compound into arginine and fumarate, heavily relies on in vitro enzyme assays and the production of the enzyme using recombinant protein expression systems.

In Vitro Enzyme Assays:

Several methods have been developed to measure ASL activity in vitro. A widely used technique is a continuous spectrophotometric rate determination assay sigmaaldrich.com. This method monitors the increase in absorbance at 240 nm, which corresponds to the formation of fumarate, one of the products of the reaction sigmaaldrich.com. The assay is typically performed at a controlled temperature and pH, for instance, 37°C and pH 7.5 sigmaaldrich.com.

Another approach involves a coupled enzyme assay where the arginine produced by ASL is further metabolized by arginase to produce urea and ornithine nih.govnih.gov. The amount of urea produced can then be quantified to determine ASL activity nih.gov. A highly sensitive method utilizes an amino acid analyzer to measure the formation of ornithine from the initial substrate, this compound nih.gov. This method is sensitive enough to detect enzyme activity in small amounts of tissue homogenates, such as from liver or erythrocytes nih.gov.

These assays are crucial for determining the kinetic properties of ASL, including the Michaelis constant (Km) and the maximum velocity (Vmax) of the reaction. For example, kinetic studies of bovine liver ASL have determined the Km for this compound to be in the micromolar range tamu.edu.

Table 2: Kinetic Parameters of Argininosuccinate Lyase from Different Sources

| Enzyme Source | Substrate | Km | Vmax | Reference |

| Rat Liver | This compound | 1.25 mM | 0.54 µmol/h/mg protein | nih.gov |

| Human Erythrocytes | This compound | 0.66 mM | 7.2 nmol/h/mg Hb | nih.gov |

| Bovine Liver | This compound | 51 µM | Not specified | tamu.edu |

Recombinant Protein Expression Systems:

To obtain sufficient quantities of pure and active ASL for detailed biochemical and structural studies, recombinant protein expression systems are indispensable. Both prokaryotic and eukaryotic systems have been successfully employed.

Prokaryotic Expression Systems: Escherichia coli is a commonly used host for expressing recombinant human ASL nih.govprospecbio.com. This system allows for high-yield production of the enzyme, which can then be purified for in vitro studies. Bacterial expression systems are advantageous due to their cost-effectiveness and rapid growth. However, a potential limitation is that some mutant forms of ASL expressed in E. coli may exhibit a virtual loss of enzyme activity, which may not perfectly correlate with the clinical phenotype observed in patients nih.gov. This suggests that the cellular environment can influence the stability and function of the mutant enzyme nih.gov.

Eukaryotic Expression Systems: Eukaryotic cells, such as human embryonic kidney 293T (HEK 293T) cells and baculovirus-infected insect cells, have also been utilized for expressing ASL nih.govsinobiological.com. These systems are particularly useful for studying the effects of mutations and transcript variants on enzyme function within a more physiologically relevant cellular context nih.gov. Eukaryotic systems can perform post-translational modifications that may be important for the proper folding and activity of the enzyme. Co-expression of wild-type and mutant ASL or its transcript variants in these systems has been instrumental in demonstrating the dominant-negative effects of certain mutations nih.gov.

The choice of expression system depends on the specific research question. For large-scale production of wild-type enzyme for structural studies, prokaryotic systems are often preferred. For functional studies of mutant proteins and their interactions within a cellular environment, eukaryotic systems may provide more insightful data.

Biological Models for Investigating N Omega L Arginino Succinic Acid Metabolism and Function

Mammalian Cell Culture Systems

Mammalian cell cultures are foundational tools for dissecting the cellular and molecular mechanisms of (N(omega)-L-arginino)succinic acid metabolism. Cultured fibroblasts derived from patients with argininosuccinic aciduria (ASA), a genetic disorder caused by the deficiency of argininosuccinate (B1211890) lyase (ASL), are a cornerstone model. These patient-derived cells exhibit the characteristic metabolic defect of being unable to synthesize arginine from citrulline. researchgate.net This cellular phenotype makes them invaluable for diagnostic purposes and for studying the functional consequences of specific ASL mutations.

A key experimental method utilizing these cells is the citrulline incorporation test. This assay measures the incorporation of radiolabeled citrulline into cellular proteins, providing a sensitive indirect assessment of residual ASL enzyme activity. pnas.org Studies have shown this method can be more sensitive than direct enzyme assays on cell lysates for detecting subtle differences in enzyme function. pnas.org

Beyond fibroblasts, other mammalian cell lines such as Chinese hamster ovary (CHO) and human embryonic kidney (HEK293) cells are employed in this research area. researchgate.net These cell lines serve as robust platforms for testing novel therapeutic strategies, including the efficacy of mRNA-based therapies designed to restore ASL function. researchgate.net For instance, primary human hepatocytes have been used to evaluate the expression and activity of ASL-encoding mRNA delivered via lipid nanoparticles. researchgate.net The historical context of using mammalian cell culture to study arginine metabolism dates back to early studies that established the repression of argininosuccinate synthetase and argininosuccinase in cultured cells. nih.gov

Fibroblasts are a widely used model system because they are easily isolated and grown in culture, and they retain key metabolic characteristics of their tissue of origin. researchgate.net This allows for comparative physiological studies and investigation into pathological conditions like ASA. researchgate.net

Genetically Engineered Animal Models (e.g., ASL-Deficient Mice)

Genetically engineered animal models, particularly mice with a targeted disruption of the argininosuccinate lyase (Asl) gene, have been pivotal in understanding the systemic consequences of impaired this compound metabolism. These models recapitulate the human condition of argininosuccinic aciduria, providing a platform for in-depth biochemical and physiological analysis. researchgate.netnih.gov

ASL-deficient mouse models faithfully replicate the key biochemical hallmarks of human ASA. researchgate.netnih.gov Metabolic studies on these mice reveal significant metabolic derangements, as detailed in the table below.

| Metabolite | Alteration in ASL-Deficient Mice | Reference |

| Ammonia (B1221849) | Elevated (Hyperammonemia) | researchgate.netnih.gov |

| This compound | Markedly elevated in plasma and urine | researchgate.netnih.gov |

| Arginine | Reduced plasma levels | researchgate.netnih.gov |

| Citrulline | Elevated plasma levels | nih.gov |

These models exhibit neonatal lethality in cases of complete ASL loss, primarily due to severe hyperammonemia, which is toxic to the nervous system. nih.govuniprot.org The accumulation of ammonia leads to neurological symptoms such as lethargy, seizures, and coma. pnas.org Hypomorphic mouse models, which have a partial loss of ASL function, survive longer and are crucial for studying the chronic complications of the disease. uniprot.org

Argininosuccinate lyase is the only enzyme in mammals capable of endogenous arginine synthesis. nih.govnih.gov ASL-deficient mice have been instrumental in investigating the critical role of this endogenous production. researchgate.netresearchgate.net In these animals, arginine becomes an essential amino acid that must be supplied exogenously. nih.gov The deficiency in endogenous arginine synthesis is believed to contribute significantly to the multi-organ dysfunction observed in these models, as arginine is a precursor for numerous vital molecules, including nitric oxide (NO), creatine, and polyamines. nih.govuniprot.org Studies in hypomorphic mice have demonstrated that during the early postnatal period, the arginine supply from milk is insufficient, highlighting the dependency on endogenous synthesis. uniprot.org

A significant finding from studies using ASL-deficient mice is that some of the neuropathology associated with ASA may occur independently of hyperammonemic episodes. nih.gov This suggests that the deficiency of ASL within the brain itself contributes to neurological dysfunction. Research has shown that individuals with ASLD can exhibit neuropsychological deficits even without a history of severe hyperammonemia. nih.gov

Recent studies have pinpointed the expression of ASL in specific brain regions, such as the locus coeruleus (LC), a nucleus critical for regulating stress response and producing norepinephrine. nih.gov Mice with a specific deletion of Asl in the LC (LC-ASL-cKO) display abnormal stress responses, increased seizure sensitivity, and altered locomotor activity. nih.gov This phenotype is linked to decreased nitric oxide levels and reduced activity of tyrosine hydroxylase, the rate-limiting enzyme in catecholamine synthesis. nih.gov These findings suggest that cell-autonomous loss of ASL in neurons disrupts crucial neurotransmitter pathways, providing a molecular mechanism for the observed neuropathology that is distinct from the systemic effects of hyperammonemia. nih.gov

Comparative Biochemical Studies Across Diverse Organisms (e.g., Duck, Bovine)

Comparative biochemical studies of argininosuccinate lyase (ASL) across different species have provided significant insights into the enzyme's structure, function, and evolutionary history. The ASL gene has been identified in a wide range of organisms, including bacteria, algae, amphibians, and mammals, highlighting its conserved and fundamental role in metabolism. nih.gov

A particularly interesting comparative model is the duck. The major soluble proteins in the avian eye lens, known as δ-crystallins, are structurally and evolutionarily related to ASL. wikipedia.orgebi.ac.uk There are two isoforms, δI and δII-crystallin. While both share significant amino acid sequence homology with ASL, only the δII isoform retains enzymatic activity. wikipedia.org This phenomenon, termed "gene sharing," where a single gene product has both a structural (crystallin) and an enzymatic (ASL) role, provides a fascinating example of evolutionary adaptation. wikipedia.org Structural studies comparing human ASL with duck δ-crystallins have been instrumental in understanding the structure-function relationships and the effects of disease-causing mutations. nih.gov Chemical modification studies on duck δ-crystallin have also helped to identify essential amino acid residues, such as a specific histidine, that are critical for the catalytic mechanism. nih.gov

Studies on bovine tissues have also contributed to our understanding of ASL. Research comparing the catalytic, physical, and chemical properties of argininosuccinase (ASL) isolated from bovine brain, liver, and kidney has provided information on the organ-specific characteristics of the enzyme. nih.gov These comparative analyses across diverse species underscore the conserved nature of the active site and the tetrameric structure of ASL, which is composed of four identical subunits forming four active sites. wikipedia.orgebi.ac.uk

Future Directions and Emerging Research Avenues for N Omega L Arginino Succinic Acid Research

Unresolved Questions in (N(omega)-L-arginino)succinic Acid Biochemistry and Metabolism

Despite decades of research, several fundamental questions regarding the biochemistry and metabolism of this compound and the pathophysiology of its accumulation remain unanswered. A primary area of investigation is the atypical systemic phenotype observed in ASA, which is more complex than other urea (B33335) cycle defects (UCDs). cocukmetabolizma.comnih.gov Patients often exhibit a higher rate of neurological complications, such as cognitive deficits and epilepsy, even with lower instances of severe hyperammonemia. cocukmetabolizma.comnih.govresearchgate.netnih.gov This suggests that the accumulation of argininosuccinic acid itself, or other downstream metabolic disturbances, may contribute directly to neurotoxicity, independent of ammonia (B1221849) levels. nih.govthinkgenetic.org

Key unresolved questions include:

The "Arginine Paradox": Researchers are exploring the observation that despite seemingly sufficient intracellular arginine levels, supplemental arginine can still boost nitric oxide (NO) production via nitric oxide synthase (NOS). cocukmetabolizma.com This points to a complex regulation of arginine channeling and bioavailability that is disrupted by the accumulation of argininosuccinic acid. The deficiency of argininosuccinate (B1211890) lyase (ASL), the enzyme that metabolizes argininosuccinic acid, is known to dysregulate NO homeostasis. aku.edu

Pathophysiology of Systemic Disease: The precise mechanisms underlying the multi-organ involvement in ASA, including liver dysfunction, hypertension, and renal impairment, are not fully understood. nih.govresearchgate.net It is hypothesized that oxidative and nitrosative stress, resulting from the disruption of NO metabolism, play a significant role. cocukmetabolizma.comnih.gov Further investigation is needed to clarify how argininosuccinic acid accumulation leads to these systemic effects. cocukmetabolizma.com

Genotype-Phenotype Correlation: There is no clear correlation between the specific mutation in the ASL gene, or the residual enzyme activity, and the clinical outcome for patients. researchgate.net Understanding the role of factors like ASL transcript variants may help explain the wide clinical variability among individuals. nih.gov

Advanced Computational Modeling and Simulation of Metabolic Flux and Enzyme Dynamics

To address the complexity of metabolic networks involving this compound, advanced computational modeling and simulation are becoming indispensable tools. These approaches offer the potential to predict metabolic flux and understand the dynamic behavior of enzymes within the urea and nitric oxide cycles.

Computational structural models have been utilized to study the implications of deletions in specific regions (exons 2 and 7) of the ASL enzyme. nih.gov By creating these models based on known ASL structures, researchers can infer how such genetic variants impact the enzyme's function and contribute to the variable patient phenotypes. nih.gov

Future applications in this area are expected to include:

Metabolic Flux Analysis: Simulating the flow of metabolites through the interconnected urea, nitric oxide, and tricarboxylic acid (TCA) cycles can help predict the systemic consequences of ASL deficiency. This can elucidate how the buildup of argininosuccinic acid and the depletion of arginine affect other crucial pathways. nih.gov

Enzyme-Substrate Interaction Modeling: Detailed simulations of the interaction between ASL and this compound can provide insights into the catalytic mechanism. This knowledge is crucial for designing potential small molecule therapies that could modulate enzyme activity.

Whole-Body Physiological Models: Integrating metabolic models with physiological data can help predict how different tissues and organs are affected by the accumulation of argininosuccinic acid. This can aid in understanding the tissue-specific roles of ASL and the reasons for chronic complications in specific organs. nih.gov

| Modeling Approach | Research Goal | Potential Application |

|---|---|---|

| Structural Modeling of ASL Variants | Understand how genetic mutations affect enzyme structure and function. nih.gov | Improve genotype-phenotype predictions and personalized medicine. |

| Metabolic Flux Analysis | Predict the flow of metabolites through interconnected pathways (e.g., Urea, NO, TCA cycles). nih.gov | Identify novel therapeutic targets by understanding downstream metabolic consequences. |

| Enzyme Dynamics Simulation | Analyze the catalytic mechanism of ASL and its interaction with argininosuccinic acid. | Facilitate the design of drugs that can influence enzyme activity. |

Development of Novel Research Tools and Methodologies for In Vivo Studies

Progress in understanding the in vivo consequences of this compound accumulation heavily relies on the development of sophisticated research tools and methodologies. The limitations of studying a rare, complex metabolic disorder in humans necessitate the use of advanced preclinical models and innovative therapeutic delivery systems.

A significant breakthrough has been the generation of transgenic ASL-deficient mouse models. cocukmetabolizma.comnih.gov These animal models replicate the biochemical phenotype seen in humans, including hyperammonemia and elevated plasma argininosuccinic acid, providing an invaluable platform to study disease pathogenesis and test new treatments. nih.govnih.gov

Emerging research tools and methodologies include:

mRNA-based Therapeutics: A novel approach using nucleoside-modified messenger RNA (modRNA) formulated in lipid nanoparticles (LNPs) is being developed to deliver a functional copy of the ASL gene. mdpi.com Studies in mouse models have shown this method can restore ASL expression, reduce symptoms, and improve survival, offering a promising therapeutic strategy. researchgate.netmdpi.com

Advanced Gene Therapies: AAV-based gene replacement therapies directed at the liver are in development, aiming to provide a long-term or curative solution by restoring ASL enzyme activity. openpr.comopenpr.com

Exosome-Based Drug Delivery: Engineered exosomes are being explored as a novel platform to transport therapeutics across the blood-brain barrier. openpr.com This could be particularly important for addressing the severe neurological complications associated with argininosuccinic acid accumulation. openpr.com

Advanced Bioanalytical Techniques: The use of capillary electrophoresis coupled to mass spectrometry (CE-MS) is improving the ability to accurately detect and identify argininosuccinic acid and its related cyclic forms in biological samples, which is crucial for both diagnosis and research. researchgate.net

Interdisciplinary Research Integrating Structural Biology, Genetics, and Systems Biology for Comprehensive Understanding

A comprehensive understanding of this compound's role in health and disease requires a deeply integrated, interdisciplinary approach. thinkgenetic.org The complexity of ASA, with its multi-systemic effects, cannot be fully appreciated through a single research lens. cocukmetabolizma.com Future progress will depend on collaborations that merge insights from structural biology, genetics, and systems biology.

Structural Biology: Provides high-resolution data on the ASL enzyme, revealing how mutations alter its form and function. This information is foundational for understanding the molecular basis of the disease. nih.gov

Genetics: Links specific ASL gene variants to clinical presentations. Sequencing and genotype-phenotype correlation studies are essential for diagnostics and for unraveling the reasons for the wide spectrum of disease severity. nih.gov

Systems Biology: Integrates data from genomics, proteomics, and metabolomics with computational models to create a holistic view of the disease. This approach can identify how the accumulation of argininosuccinic acid perturbs entire metabolic networks and signaling pathways, such as the nitric oxide pathway. aku.edu

By combining these fields, researchers can move beyond a single-gene, single-enzyme view of the disorder. For example, integrating genetic data with metabolic modeling (a systems biology approach) and structural information can help explain why some patients have severe neurological disease without significant hyperammonemia. nih.gov This multidisciplinary effort is critical for designing novel and effective therapies that address the full range of pathologies associated with this compound. cocukmetabolizma.comnih.gov

| Discipline | Contribution | Example Application |

|---|---|---|

| Structural Biology | Provides 3D structure of the ASL enzyme. | Analyzing how specific mutations identified in patients disrupt enzyme folding and activity. nih.gov |

| Genetics | Identifies mutations in the ASL gene and correlates them with clinical outcomes. nih.gov | Defining genotype-phenotype relationships to predict disease severity. |

| Systems Biology | Integrates multi-omics data to model complex biological interactions. | Modeling the impact of ASL deficiency on the interconnected urea and nitric oxide synthesis pathways. aku.edu |

Q & A

How can researchers accurately quantify (N(omega)-L-arginino)succinic acid in biological samples, and what methodological challenges arise in its detection?

Level : Basic

Methodological Answer :

Quantification requires advanced chromatographic and mass spectrometry techniques. For example: